molecular formula C7H12O4 B083289 Diethylene glycol monoacrylate CAS No. 13533-05-6

Diethylene glycol monoacrylate

Cat. No. B083289
CAS RN: 13533-05-6
M. Wt: 160.17 g/mol
InChI Key: RWXMAAYKJDQVTF-UHFFFAOYSA-N
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Description

Diethylene glycol monoacrylate is a chemical compound with the molecular formula C7H12O4 . It is used in various applications due to its unique properties .


Synthesis Analysis

The synthesis of diethylene glycol-based aliphatic polyester polyol involves mixing adipic acid with variable quantities of glycerin (GLY), which acts as a cross-linker . Another method involves the determination and limit value monitoring of diethylene glycol, ethylene glycol, and propylene glycol in workplace air .


Physical And Chemical Properties Analysis

Diethylene glycol monoacrylate has a density of 1.1±0.1 g/cm3, a boiling point of 254.5±15.0 °C at 760 mmHg, and a flash point of 99.8±13.9 °C . It has a molar refractivity of 39.3±0.3 cm3, and its polarizability is 15.6±0.5 10-24 cm3 .

Scientific Research Applications

  • Polymer Scaffolds in Tissue Engineering : Used in the synthesis of polymer networks for tissue engineering. These materials are developed with characteristics like cell-adhesion resistance, ligand immobilization, and biodegradability. The networks are highly cross-linked, showing low swelling in water, and have glass transition temperatures indicative of phase mixing (Han & Hubbell, 1997).

  • Surface Activity in Polymer Synthesis : Acts as a component in the synthesis of non-ionic functional polyurethane surfactants, exhibiting excellent surface activity. These surfactants have been used in the synthesis of polyvinyl acetate, polybutyl acrylate, and polystyrene latexes (Naghash, Iravani, & Akhtarian, 2014).

  • Degradable Copolymer Networks for Tissue Engineering : Utilized in photoinitiated polymerizations to produce crosslinked networks for tissue engineering. These networks can hydrolyze under physiological conditions, offering potential for biomedical applications (Davis, Burdick, & Anseth, 2003).

  • Thermosensitive Water-Soluble Polymers : Used in the copolymerization with azodye-functionalized acrylates to create polymers that exhibit lower critical solution temperature behavior, which can be modulated by photoinduced trans-cis isomerization (Miasnikova, Benitez-Montoya, & Laschewsky, 2013).

  • Polyacrylamide-Metal Nanocomposites : Involved in the synthesis of polyacrylamide-metal nanocomposites in ethylene glycol, leading to the homogeneous distribution of metal nanoparticles in the polyacrylamide matrix (Zhu & Zhu, 2006).

  • Physical Properties of Electron-Beam Irradiated Rubber : Used to study the effect of concentration of polyfunctional monomers on the physical properties of acrylonitrile–butadiene rubber when crosslinked by electron beam irradiation (Yasin, Ahmed, Ahmed, & Yoshii, 2005).

  • Enhanced Blood Compatibility in Biomaterials : Plays a role in the synthesis of polymer networks for biomedical applications with enhanced blood compatibility. The presence of poly(ethylene glycol) in these networks suggests potential use in blood-compatible biomedical applications (Chung, Kim, Kim, & Rhee, 2003).

  • Grafting onto Biomaterial Surfaces : Utilized in the grafting of hydrophilic poly(ethylene glycol) monoacrylate onto biomaterial surfaces, like polycarbonateurethane, by UV photopolymerization. This modification significantly improves the hydrophilicity of the material's surface (Zhao, Feng, & Guo, 2011).

  • Synthesis of Polyethylene Glycol-Like Films : Used in the deposition of films similar to polyethylene glycol on substrates like low-density polyethylene and Si(100), offering potential for various material applications (Cheng & Komvopoulos, 2009).

Safety And Hazards

Contact with diethylene glycol monoacrylate may slightly irritate skin, eyes, and mucous membranes. It may be slightly toxic if ingested . It’s important to wear personal protective equipment and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-7(9)11-6-5-10-4-3-8/h2,8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXMAAYKJDQVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5050397
Record name 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester
Source EPA DSSTox
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

2-(2-Hydroxyethoxy)ethyl acrylate

CAS RN

13533-05-6
Record name 2-(2-Hydroxyethoxy)ethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13533-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylene glycol monoacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5050397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyethoxy)ethyl acrylate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLENE GLYCOL MONOACRYLATE
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Synthesis routes and methods I

Procedure details

25 g (0.235 mol) of diethylene glycol was dissolved in 150 mL of THF. 18 mL of (0.13 mol) of triethyl amine was added, followed by the dropwise addition of 10.8 g (8 mL, 0.12 mol) of acryloyl chloride. The reaction temperature was kept below 30° C. The reaction was allowed to continue for 2 hours at room temperature. The precipitated triethyl amine hydrochloride was removed by filtration, 100 mg BHT was added and the solvent was removed under reduced pressure. Diethylene glycol monoacrylate was purified on a Prochrom LC80-system, using Kromasil 60A 10 μm spherical silica. Methylene chloride/ethyl acetate 60/40 was used as eluent at a flow rate of 200 mL/min. 10 mg BHT was added before evaporation of the eluent. 9.4 g of diethylene glycol monoacrylate was isolated.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 0.3 g (0.003 mole) of sulfuric acid as a catalyst, 72 g (1 mole) of acrylic acid was reacted with 106 g (1 mole) of diethylene glycol. The reaction mixture was neutralized with 0.34 g (0.006 mole) of potassium hydroxide, and 0.16 g (0.1 mass %) of hydroquinon was added as a stabilizer. Thus, diethylene glycol monoacrylate (A1-5) was obtained.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethylene glycol monoacrylate
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Diethylene glycol monoacrylate
Reactant of Route 3
Diethylene glycol monoacrylate
Reactant of Route 4
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Diethylene glycol monoacrylate
Reactant of Route 5
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Diethylene glycol monoacrylate
Reactant of Route 6
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Diethylene glycol monoacrylate

Citations

For This Compound
10
Citations
F Huo, Y Lu - Chemical Engineering Journal, 2022 - Elsevier
… Although HEA molecule might further react with several EO molecules to form different monoacrylates, only the diethylene glycol monoacrylate (DMA) and triethylene glycol …
Number of citations: 3 www.sciencedirect.com
RG Lawson, PC Jurs - Journal of chemical information and …, 1990 - ACS Publications
A set of 143 acrylates drawn from the TSCA inventory havebeen investigated for structurally defined clusters of compounds to simplify sampling for future toxicity screening. Each …
Number of citations: 43 pubs.acs.org
S Tadokoro, H Segawa - 1982 - inis.iaea.org
… acrylate, 2-hydroxyethyl methacrylate, 2-hydroxypropyl acrylate, 2-hydroxypropyl methacrylate, 3-hydroxypropyl acrylate, 3-hydroxypropyl methacrylate, diethylene glycol monoacrylate, …
Number of citations: 2 inis.iaea.org
J Zheng, J Zhang, W Li, J Ge, W Chen - Chemical Engineering Journal, 2023 - Elsevier
… three polymerisable C═C double bonds, flexible ethoxy and flame-retardant phosphate was prepared by the reaction of phosphorus oxychloride and diethylene glycol monoacrylate in …
Number of citations: 4 www.sciencedirect.com
KB Lodge, D Edelbach - 1992 - conservancy.umn.edu
… , NPGDA •••••••••••• w98 Diethylene Glycol Monoacrylate, DEGA •••••••••• w114 Pentaerythritol Tetraacrylate, PETA … Diethylene Glycol Monoacrylate DEGA … diethylene glycol monoacrylate …
Number of citations: 1 conservancy.umn.edu
F Huo, Q Liu, Z Liu, Y Lu - Chemical Engineering Journal, 2023 - Elsevier
… and consecutive reactions, and the major side reactions were the consecutive ring-opening alcoholysis of HEA with several EO molecules to form diethylene glycol monoacrylate (DMA) …
Number of citations: 1 www.sciencedirect.com
M Bamberger, M Nell, AH Ahmed, R Santoro… - … Science: Processes & …, 2019 - pubs.rsc.org
The contamination of surface water and ground water by human activities, such as fossil fuel extraction and agriculture, can be difficult to assess due to incomplete knowledge of the …
Number of citations: 7 pubs.rsc.org
JK Fink - 2015 - books.google.com
This book focuses on the chemistry of marine polymers, waterborne polymers, and water-resistant polymers, as well as the special applications of these materials. After the chemistry of …
Number of citations: 7 books.google.com
VO Sheftel - 1990 - books.google.com
This directory is a comprehensive guide to the toxicity of over 1000 polymers, monomers and additives used by the rubber and plastics industries. Since the toxic properties of materials …
Number of citations: 15 books.google.com
RG Lawson - 1991 - search.proquest.com
This thesis is concerned with the use of cluster analysis in chemistry. Cluster analysis has been widely used for data analysis in other disciplines but has not been thoroughly …
Number of citations: 0 search.proquest.com

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